1-(Nitromethylsulfonyl)-4-phenylbenzene
Description
The compound “1-(Nitromethylsulfonyl)-4-phenylbenzene” is hypothesized to consist of a biphenyl backbone with a nitromethylsulfonyl (-SO₂-CH₂-NO₂) substituent at position 1 and a phenyl group at position 3. For instance, derivatives such as 1-(Methylsulfonyl)-4-nitrobenzene (CAS 2976-30-9) and 1-(2-chloro-2-phenylethyl)sulfonyl-4-nitrobenzene (CAS 30158-46-4) highlight the prevalence of sulfonyl-nitrobenzene frameworks in synthetic chemistry . These compounds are typically utilized as intermediates in organic synthesis or as reagents in material science due to their electron-withdrawing substituents, which influence reactivity and stability.
Properties
CAS No. |
653588-42-2 |
|---|---|
Molecular Formula |
C13H11NO4S |
Molecular Weight |
277.30 g/mol |
IUPAC Name |
1-(nitromethylsulfonyl)-4-phenylbenzene |
InChI |
InChI=1S/C13H11NO4S/c15-14(16)10-19(17,18)13-8-6-12(7-9-13)11-4-2-1-3-5-11/h1-9H,10H2 |
InChI Key |
MHRLCMUCLWDTAZ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC=C(C=C2)S(=O)(=O)C[N+](=O)[O-] |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(Nitromethylsulfonyl)-4-phenylbenzene typically involves the reaction of 4-phenylbenzene with nitromethylsulfonyl chloride in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like acetone under reflux conditions for several hours. The product is then purified through filtration and recrystallization .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the implementation of green chemistry principles, such as solvent recycling and waste minimization, can make the process more sustainable.
Chemical Reactions Analysis
Types of Reactions: 1-(Nitromethylsulfonyl)-4-phenylbenzene undergoes various chemical reactions, including:
Oxidation: The nitromethylsulfonyl group can be oxidized to form sulfone derivatives.
Reduction: Reduction of the nitro group can yield amine derivatives.
Substitution: The benzene ring can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide in acetic acid is commonly used for oxidation reactions.
Reduction: Catalytic hydrogenation or the use of reducing agents like sodium borohydride.
Substitution: Electrophilic reagents such as halogens or nitrating agents under acidic conditions.
Major Products:
Oxidation: Sulfone derivatives.
Reduction: Amine derivatives.
Substitution: Halogenated or nitrated benzene derivatives.
Scientific Research Applications
1-(Nitromethylsulfonyl)-4-phenylbenzene has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential as an enzyme inhibitor or a ligand for receptor studies.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-(Nitromethylsulfonyl)-4-phenylbenzene involves its interaction with specific molecular targets. The nitromethylsulfonyl group can form covalent bonds with nucleophilic sites on proteins or enzymes, leading to inhibition of their activity. This interaction can affect various biochemical pathways, depending on the target .
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table compares key structural and physicochemical properties of “1-(Nitromethylsulfonyl)-4-phenylbenzene” with analogous sulfonyl-nitrobenzene derivatives from the evidence:
Structural and Functional Insights
- Electron-Withdrawing Effects: Sulfonyl (-SO₂) and nitro (-NO₂) groups reduce electron density on the benzene ring, enhancing electrophilic substitution resistance and directing further functionalization to meta/para positions .
- Steric and Conformational Effects : Bulky substituents (e.g., 2-chloro-2-phenylethyl in ) influence molecular packing and reactivity. For example, in 1-(Methylsulfonyl)-4-nitrobenzene , the nitro group is twisted 10.2° from the benzene plane, forming dimeric structures via C–H⋯O hydrogen bonds .
Biological Activity
1-(Nitromethylsulfonyl)-4-phenylbenzene, also known as 1-Methyl-4-(nitromethylsulfonyl)benzene, is an organic compound with the molecular formula C8H9NO4S. This compound has garnered interest in various fields, particularly in medicinal chemistry and biological research, due to its potential biological activities and interactions with biomolecules.
Chemical Structure and Properties
The compound features a benzene ring substituted with a nitromethylsulfonyl group and a methyl group. This unique structure contributes to its reactivity and biological properties.
Synthesis
The synthesis of this compound typically involves electrophilic aromatic substitution reactions. Common methods include:
- Nitration : Introducing the nitro group.
- Sulfonation : Adding the sulfonyl group.
- Methylation : Attaching the methyl group.
These reactions require precise control over conditions such as temperature and reagent concentration to achieve high yields and purity.
Biological Activity
Research has indicated that this compound exhibits several biological activities:
- Antimicrobial Activity : Studies have shown that compounds with similar structures can inhibit the growth of various bacteria and fungi, suggesting potential antimicrobial properties for this compound.
- Antioxidant Properties : The presence of nitro and sulfonyl groups may enhance its ability to scavenge free radicals, contributing to its antioxidant activity.
- Pharmacological Potential : Investigations into its interactions with biological targets have revealed potential applications in drug development, particularly in designing agents that modulate enzyme activity or receptor interactions.
The mechanism of action for this compound is believed to involve:
- Electrophilic Reactions : The nitromethylsulfonyl group can participate in nucleophilic addition reactions, affecting various biomolecular pathways.
- Interaction with Enzymes : It may inhibit or activate specific enzymes, influencing metabolic processes.
Case Studies and Research Findings
Several studies have explored the biological effects of related compounds, providing insights into the potential activities of this compound:
- Antimicrobial Studies : A study demonstrated that similar nitro-substituted compounds effectively inhibited bacterial growth in vitro. The results indicated that modifications to the substituents could enhance or diminish activity (Table 1).
- Antioxidant Assays : Compounds similar to this compound were tested using DPPH assays, showing significant free radical scavenging capabilities. The antioxidant activity was compared against standard antioxidants (Table 2).
- Enzyme Inhibition : Research on related compounds revealed their ability to inhibit urease and other enzymes, suggesting a pathway through which this compound might exert its effects (Table 3).
Data Tables
| Antioxidant Activity Comparison | Compound | % Inhibition at 100 µM |
|---|---|---|
| Standard Antioxidant (Control) | Ascorbic Acid | 85% |
| This compound | TBD | TBD |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
